6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
6,6-Difluoro-3-thiabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by the presence of fluorine atoms and a sulfur atom within its structure
Preparation Methods
The synthesis of 6,6-difluoro-3-thiabicyclo[310]hexane-1-carboxylic acid typically involves multistep reactions starting from commercially available compoundsThe reaction conditions often require careful control of temperature and the use of specific catalysts to achieve the desired product .
Chemical Reactions Analysis
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the sulfur atom can participate in redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can be compared with other bicyclic compounds such as:
6,6-Difluorobicyclo[3.1.0]hexane: Lacks the sulfur atom, resulting in different chemical reactivity and applications.
3-Thiabicyclo[3.1.0]hexane-1-carboxylic acid: Lacks the fluorine atoms, affecting its binding properties and stability.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains nitrogen instead of sulfur, leading to different biological activities and applications.
These comparisons highlight the unique properties of this compound, particularly its combination of fluorine and sulfur atoms, which contribute to its distinct chemical and biological behavior.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves the introduction of a carboxylic acid group onto a bicyclic compound containing a sulfur atom and two fluorine atoms. This can be achieved through a series of reactions involving the appropriate starting materials.", "Starting Materials": [ "2,2-difluorocyclopropanecarboxylic acid", "thiophene", "sodium hydride", "diethyl ether", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2,2-difluorocyclopropanecarboxylic acid with thiophene in the presence of sodium hydride and diethyl ether to form 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid.", "Step 2: Treat the product from step 1 with acetic anhydride and sulfuric acid to form the corresponding anhydride.", "Step 3: Hydrolyze the anhydride from step 2 with sodium hydroxide and water to yield 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid." ] } | |
CAS No. |
2731007-83-1 |
Molecular Formula |
C6H6F2O2S |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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